molecular formula C10H10ClF2NO B6646176 2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide

2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide

Cat. No. B6646176
M. Wt: 233.64 g/mol
InChI Key: YKVANAVRHNWQNF-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide, also known as DFEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFEA is a member of the acetamide family of compounds and is synthesized through a specific chemical process. In

Mechanism of Action

The exact mechanism of action of 2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress in the brain. 2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide may also have a neuroprotective effect by reducing the accumulation of beta-amyloid plaques and tau protein in the brain.
Biochemical and Physiological Effects:
2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which may help to prevent or slow the progression of neurodegenerative diseases. 2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide has also been shown to have analgesic and antipyretic effects, which may make it a useful treatment for pain and fever.

Advantages and Limitations for Lab Experiments

2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, there are also some limitations to using 2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide in lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide.

Future Directions

There are several future directions for research on 2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases. More research is needed to fully understand the mechanism of action of 2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide and its potential side effects. Additionally, studies are needed to determine the optimal dosage and administration method for 2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide. Finally, more research is needed to explore the potential of 2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide as a treatment for other conditions such as pain and inflammation.

Synthesis Methods

2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide is synthesized through a multistep process that involves the reaction of 2,5-difluoroacetophenone with ethyl chloroacetate in the presence of a base catalyst such as potassium carbonate. The resulting product is then reacted with thionyl chloride to form 2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide. The final product is purified through recrystallization and column chromatography.

Scientific Research Applications

2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. 2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-chloro-N-[2-(2,5-difluorophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF2NO/c11-6-10(15)14-4-3-7-5-8(12)1-2-9(7)13/h1-2,5H,3-4,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVANAVRHNWQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCNC(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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